2-Methoxy-6-(trifluoromethoxy)benzene-1-sulfonyl chloride
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Overview
Description
2-Methoxy-6-(trifluoromethoxy)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H6ClF3O4S. It is known for its use in various chemical reactions and applications in scientific research. The compound is characterized by the presence of a methoxy group, a trifluoromethoxy group, and a sulfonyl chloride group attached to a benzene ring.
Preparation Methods
The synthesis of 2-Methoxy-6-(trifluoromethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 2-methoxy-6-(trifluoromethoxy)benzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Methoxy-6-(trifluoromethoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required for these transformations.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include bases, nucleophiles, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methoxy-6-(trifluoromethoxy)benzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(trifluoromethoxy)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
2-Methoxy-6-(trifluoromethoxy)benzene-1-sulfonyl chloride can be compared with similar compounds, such as:
2-Methoxy-6-(trifluoromethyl)benzene-1-sulfonyl chloride: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which can affect its reactivity and applications.
4-(Trifluoromethyl)benzenesulfonyl chloride: This compound has the trifluoromethyl group in the para position, which can influence its chemical properties and reactivity.
The uniqueness of this compound lies in the presence of both methoxy and trifluoromethoxy groups, which can impart distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-methoxy-6-(trifluoromethoxy)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O4S/c1-15-5-3-2-4-6(16-8(10,11)12)7(5)17(9,13)14/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMHWORXTHEGDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC(F)(F)F)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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